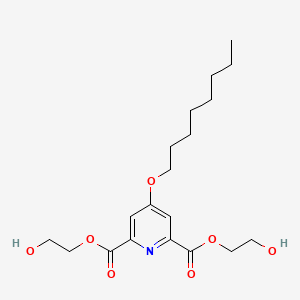
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C18H27NO7. It is a derivative of pyridine-2,6-dicarboxylate, which is known for its coordination chemistry and potential applications in various fields. This compound is characterized by the presence of two hydroxyethyl groups and an octyloxy group attached to the pyridine ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with 2-hydroxyethyl alcohol and octyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The octyloxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkoxy or aryloxy derivatives.
Scientific Research Applications
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate involves its ability to chelate metal ions through its pyridine and carboxylate groups. This chelation can enhance the stability and solubility of metal complexes, making them more effective in various applications. The hydroxyethyl and octyloxy groups can also interact with biological membranes, potentially leading to antimicrobial and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxylic acid: The parent compound, known for its coordination chemistry and biological activity.
Bis(2-hydroxyethyl) terephthalate: A similar compound with two hydroxyethyl groups but a different aromatic core.
4-(Octyloxy)pyridine-2,6-dicarboxylic acid: A derivative with an octyloxy group but lacking the hydroxyethyl groups.
Uniqueness
Bis(2-hydroxyethyl) 4-(octyloxy)pyridine-2,6-dicarboxylate is unique due to the combination of hydroxyethyl and octyloxy groups attached to the pyridine-2,6-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
138398-99-9 |
|---|---|
Molecular Formula |
C19H29NO7 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
bis(2-hydroxyethyl) 4-octoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H29NO7/c1-2-3-4-5-6-7-10-25-15-13-16(18(23)26-11-8-21)20-17(14-15)19(24)27-12-9-22/h13-14,21-22H,2-12H2,1H3 |
InChI Key |
PGQVBLNQGOOQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=NC(=C1)C(=O)OCCO)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















